![molecular formula C20H20ClN3O2 B2787067 1-(5-chloro-2-methoxyphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one CAS No. 847397-45-9](/img/structure/B2787067.png)
1-(5-chloro-2-methoxyphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-(5-chloro-2-methoxyphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one, also known as Cmpd 1, is a pyrrolidin-2-one derivative that has been of interest to researchers due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one 1 is not fully understood. However, studies have suggested that this compound 1 may exert its anti-cancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway. It may also inhibit the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound 1 has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activities, this compound 1 has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli. It has also been found to have antioxidant activity.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(5-chloro-2-methoxyphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one 1 in lab experiments is its potential therapeutic applications. However, one limitation is that its mechanism of action is not fully understood, which may make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on 1-(5-chloro-2-methoxyphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one 1. One direction is to further investigate its anti-cancer activity and potential use as a cancer therapeutic. Another direction is to study its anti-inflammatory activity and potential use in treating inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify potential drug targets.
Synthesis Methods
The synthesis of 1-(5-chloro-2-methoxyphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one 1 has been described in several research articles. One method involves the reaction of 1-ethyl-1H-benzimidazole-2-carbaldehyde with 5-chloro-2-methoxyaniline in the presence of acetic acid and acetic anhydride to produce the intermediate 1-(5-chloro-2-methoxyphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)but-3-en-2-one. This intermediate is then cyclized with pyrrolidine-2,5-dione to yield this compound 1.
Scientific Research Applications
1-(5-chloro-2-methoxyphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one 1 has been studied for its potential therapeutic applications in various diseases. One study found that this compound 1 has anti-cancer activity against human breast cancer cells by inducing cell cycle arrest and apoptosis. Another study showed that this compound 1 has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound 1 has been found to have antifungal activity against Candida albicans.
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-3-23-16-7-5-4-6-15(16)22-20(23)13-10-19(25)24(12-13)17-11-14(21)8-9-18(17)26-2/h4-9,11,13H,3,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJGJBHQSUYDAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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